1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Physicochemical Property Lipophilicity ADME/Tox Prediction

The compound 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (IUPAC: 1-butyl-2-methylbenzimidazole-5-carbonitrile; CAS 1403483-52-2) is a heterocyclic small molecule of the benzimidazole family with the molecular formula C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol. It features a characteristic substitution pattern: an N1-butyl chain, a C2-methyl group, and a C5-cyano group on the benzimidazole core.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 1403483-52-2
Cat. No. B1380002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile
CAS1403483-52-2
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=NC2=C1C=CC(=C2)C#N)C
InChIInChI=1S/C13H15N3/c1-3-4-7-16-10(2)15-12-8-11(9-14)5-6-13(12)16/h5-6,8H,3-4,7H2,1-2H3
InChIKeyCWCIBXJCDXYWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-52-2): Procurement-Relevant Chemical Profile


The compound 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (IUPAC: 1-butyl-2-methylbenzimidazole-5-carbonitrile; CAS 1403483-52-2) is a heterocyclic small molecule of the benzimidazole family with the molecular formula C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol [1]. It features a characteristic substitution pattern: an N1-butyl chain, a C2-methyl group, and a C5-cyano group on the benzimidazole core . The compound is primarily offered as a research chemical and synthetic intermediate by various suppliers, typically at purities of 95% or 98%, and is recommended for storage at -20°C .

Why Generic Benzimidazole-5-carbonitriles Cannot Replace CAS 1403483-52-2


While the benzimidazole-5-carbonitrile scaffold is common, the specific N1-butyl, C2-methyl substitution pattern of target compound CAS 1403483-52-2 creates a unique physicochemical profile that cannot be replicated by its closest analogs. Substitution at the N1 position significantly alters lipophilicity (XLogP3), molecular weight, and hydrogen-bonding capacity, which are critical parameters for solubility, membrane permeability, and reactivity in synthetic pipelines [1][2]. A generic substitution would lead to different partitioning behavior, potentially incompatible reaction conditions, or altered downstream biological performance if the compound is used as a pharmacophore intermediate [3]. The quantitative evidence below demonstrates exactly how substitution choices at N1 and C2 create non-interchangeable property profiles.

Quantitative Differentiation Guide for 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile Against Close Analogs


XLogP3 Lipophilicity Comparison: N1-Butyl vs. N1-Benzyl Analog

The target compound with an N1-butyl substituent exhibits a computed XLogP3 value of 2.7 [1]. This is a 0.5 unit decrease in lipophilicity compared to the N1-benzyl analog (1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile, CAS 1403483-72-6), which has a computed XLogP3 of 3.2 [2]. The lower lipophilicity suggests improved aqueous solubility and a different pharmacokinetic profile, which can be critical for researchers seeking a balance between membrane permeability and solubility in early-stage drug discovery.

Physicochemical Property Lipophilicity ADME/Tox Prediction

Lipophilicity Tuning: N1-Butyl vs. Unsubstituted N1 (NH) Analog

The C2-methyl substituted benzimidazole-5-carbonitrile without an N-substituent (2-Methyl-1H-benzimidazole-5-carbonitrile, CAS 92443-13-5) has a significantly lower computed XLogP3 of 1.8 and contains a hydrogen bond donor (N-H) [2]. The target compound, with an XLogP3 of 2.7 and zero hydrogen bond donors, is markedly more lipophilic and lacks an H-bond donor, fundamentally altering its solubility and passive membrane permeability profile [1].

Lipophilicity Hydrogen Bonding Permeability

Molecular Weight and Rotatable Bond Count: Impact on Synthetic Versatility

The target compound (MW = 213.28 g/mol, 3 rotatable bonds) [1] occupies a strategic intermediate space between lighter, less functionalized analogs like 1-Butyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-90-8, MW = 199.25 g/mol, 2 rotatable bonds) [2] and heavier, more complex derivatives like 1-Benzyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-72-6, MW = 247.29 g/mol, 2 rotatable bonds) [3]. The methyl group at C2 adds critical steric bulk without excessive weight, while the butyl chain provides conformational flexibility.

Molecular Weight Rotatable Bonds Synthetic Accessibility

Commercially Available Purity Benchmarks: A Procurement-Direct Differentiation

The target compound is readily available from multiple suppliers with a specified minimum purity of 98% (e.g., Leyan, Chemscene) , whereas the closest structural relative without the methyl group at C2, 1-Butyl-1,3-benzodiazole-5-carbonitrile, is typically offered at 95% purity from some suppliers . This 3% absolute purity difference can be significant for yield-sensitive or high-precision synthetic applications, reducing the burden of in-house purification.

Purity Supplier Comparison Quality Control

Validated Role as a Synthetic Intermediate: Precursor to Patented 7-Bromo Derivative

The target compound serves as the direct synthetic precursor to 7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1423037-54-0), a compound highlighted in recent patent filings (e.g., WO2023056123) for its potential in next-generation small-molecule therapeutic development [1]. The absence of the bromine atom at position 7 in the target compound provides a versatile, non-halogenated starting point for regioselective C-H functionalization or late-stage diversification, a synthetic advantage not offered by the pre-brominated analog.

Synthetic Intermediate Patent Relevance Cross-Coupling

Stability and Storage Profile: Differentiated Stability Requirement

Biozol specifies a storage temperature of -20°C for the target compound to maximize product recovery . In contrast, some analogs such as 2-Methyl-1H-benzimidazole-5-carbonitrile and the benzyl-protected variant are reported to be stable at +4°C or even room temperature . This indicates a distinct stability profile requiring more stringent cold-chain logistics, which is a critical procurement and storage planning consideration.

Storage Condition Stability Handling

Validated Application Scenarios for CAS 1403483-52-2 Based on Differential Evidence


Early-Stage Drug Discovery Requiring Fine-Tuned Lipophilicity

The target compound, with a computed XLogP3 of 2.7, is ideally suited for medicinal chemistry programs where modulating lipophilicity is critical for balancing solubility and permeability. Its lipophilicity is strategically lower than the benzyl analog (XLogP3 3.2) but higher than the N-H analog (XLogP3 1.8), allowing researchers to explore SAR around an optimal lipophilic range without synthesizing multiple analogs [1]. This supports hit-to-lead optimization for targets like 5-lipoxygenase-activating protein (FLAP), where the 5-cyano group has been validated as a potency-enhancing substituent [2].

Synthesis of Diversified Benzimidazole Libraries via C-H Functionalization

As a non-halogenated scaffold, the target compound is the preferred entry point for synthetic chemists using late-stage C-H activation strategies. Unlike the 7-bromo derivative (CAS 1423037-54-0), it allows for unprecedented regioselective introduction of diverse functional groups at multiple positions on the benzimidazole core, a capability highlighted in the context of patent-protected JAK inhibitor scaffolds (WO2023056123) [3]. This flexibility can accelerate the exploration of novel chemical space for intellectual property generation.

Chemical Biology Probe Design with a Defined Pharmacophore

With zero hydrogen bond donors and precisely one hydrogen bond acceptor (the cyano group), the target compound presents a clean pharmacophore profile suitable for designing probes that rely on specific directional interactions. This contrasts with the N-H containing analog (CAS 92443-13-5), which could engage in unwanted hydrogen bonding networks, potentially confounding target engagement studies [1]. Its molecular weight of 213.28 g/mol also falls within the 'fragment-like' range, making it an attractive starting point for fragment-based drug discovery (FBDD) campaigns.

Procurement for High-Yield Multi-Step Synthesis Requiring High Purity Input

For process chemistry and scale-up efforts, the commercially available 98% purity standard for this compound provides a tangible advantage. Compared to the 95% purity of the non-methylated analog (CAS 1403483-90-8), this 3% absolute purity difference reduces the cumulative byproduct load and simplifies purification protocols for the subsequent synthetic step, potentially improving the overall yield of a multi-step sequence . It is a direct procurement justification for Cost-of-Goods optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.